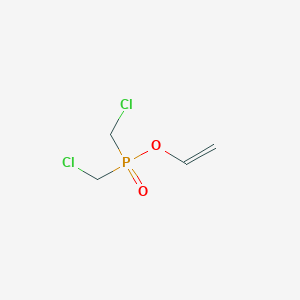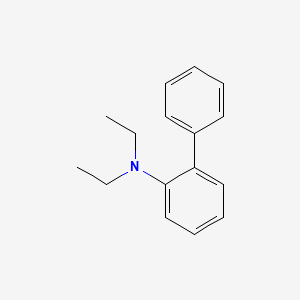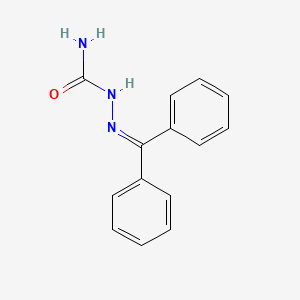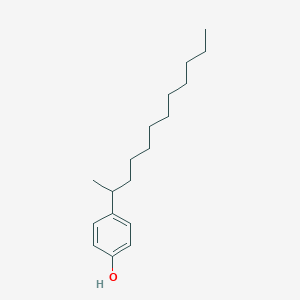
Pentachlorophenyl benzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentachlorophenyl benzenesulfonate is an organochlorine compound that combines the properties of pentachlorophenol and benzenesulfonate. It is known for its use in various industrial and agricultural applications due to its stability and effectiveness as a biocide.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentachlorophenyl benzenesulfonate can be synthesized through the reaction of pentachlorophenol with benzenesulfonyl chloride. The reaction typically involves the use of a base such as potassium carbonate to facilitate the formation of the sulfonate ester. The reaction is carried out under mild conditions, often at room temperature, to ensure high yields and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar methods. The process may include additional purification steps such as recrystallization or distillation to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Pentachlorophenyl benzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated phenyl derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles are employed under basic conditions.
Major Products
The major products formed from these reactions include various chlorinated and sulfonated derivatives, which can be further utilized in different chemical processes.
Scientific Research Applications
Pentachlorophenyl benzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Employed in studies related to enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in developing new pharmaceuticals and as an antimicrobial agent.
Industry: Utilized in the production of pesticides, fungicides, and other biocides.
Mechanism of Action
The mechanism of action of pentachlorophenyl benzenesulfonate involves its interaction with cellular components, leading to the disruption of metabolic processes. The compound targets enzymes and proteins, inhibiting their function and leading to cell death. This makes it effective as a biocide and antimicrobial agent .
Comparison with Similar Compounds
Similar Compounds
Pentachlorophenol: A related compound used as a pesticide and disinfectant.
Benzenesulfonic acid: Another sulfonated compound with similar chemical properties.
Uniqueness
Pentachlorophenyl benzenesulfonate is unique due to its combined properties of pentachlorophenol and benzenesulfonate, offering enhanced stability and effectiveness in various applications compared to its individual components .
Properties
CAS No. |
6912-20-5 |
|---|---|
Molecular Formula |
C12H5Cl5O3S |
Molecular Weight |
406.5 g/mol |
IUPAC Name |
(2,3,4,5,6-pentachlorophenyl) benzenesulfonate |
InChI |
InChI=1S/C12H5Cl5O3S/c13-7-8(14)10(16)12(11(17)9(7)15)20-21(18,19)6-4-2-1-3-5-6/h1-5H |
InChI Key |
LJCUQLCGWDFTPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(Z)-5-(1,3-benzodioxol-5-yl)-4-nitropent-4-enyl] acetate](/img/structure/B14720578.png)
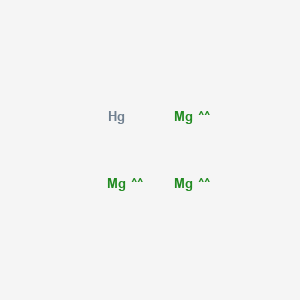
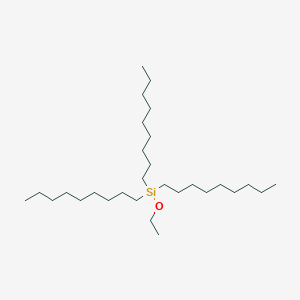
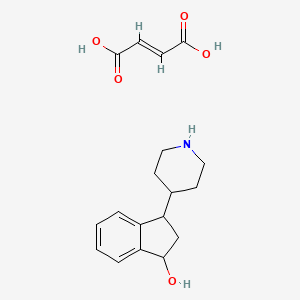
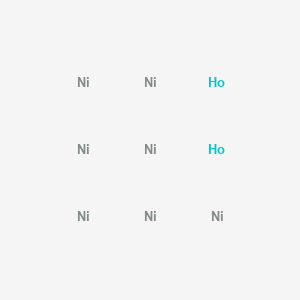
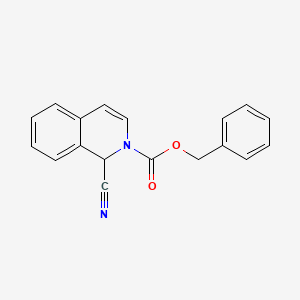
![[4-(4-Nitrophenyl)sulfanylphenyl]-phenylmethanone](/img/structure/B14720652.png)
